1-[2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one
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Overview
Description
1-[2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one is a complex organic compound that features a morpholine ring substituted with a trifluoromethylphenyl group and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a trifluoromethyl-substituted benzene derivative reacts with the morpholine ring.
Formation of the Prop-2-en-1-one Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the morpholine ring can modulate its pharmacokinetic properties. The prop-2-en-1-one moiety can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-[2,2-Dimethyl-6-phenylmorpholin-4-yl]prop-2-en-1-one: Lacks the trifluoromethyl group, which can affect its chemical and biological properties.
1-[2,2-Dimethyl-6-[4-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one: Similar structure but with the trifluoromethyl group in a different position, which can influence its reactivity and interactions.
Uniqueness
1-[2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one is unique due to the specific positioning of the trifluoromethyl group, which can significantly impact its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with molecular targets and pathways, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2,2-dimethyl-6-[3-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c1-4-14(21)20-9-13(22-15(2,3)10-20)11-6-5-7-12(8-11)16(17,18)19/h4-8,13H,1,9-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQSQIKVGMMOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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